molecular formula C22H17N5O2 B6494780 N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1334370-17-0

N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B6494780
CAS No.: 1334370-17-0
M. Wt: 383.4 g/mol
InChI Key: OXNRCWBJBFFANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a fluorenyl group attached to a pyridazinone core substituted with a pyrazole moiety. The compound’s structure combines aromatic and heterocyclic elements, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c28-21(14-27-22(29)9-8-20(25-27)26-11-3-10-23-26)24-17-6-7-19-16(13-17)12-15-4-1-2-5-18(15)19/h1-11,13H,12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNRCWBJBFFANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CN4C(=O)C=CC(=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound with potential biological activities. Its structural complexity and the presence of various functional groups suggest a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O2C_{15}H_{14}N_{4}O_{2}, with a molecular weight of 282.30 g/mol. The compound features a fluorenyl moiety linked to a dihydropyridazine derivative, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the fluorenyl derivative.
  • Synthesis of the dihydropyridazine core through cyclization reactions.
  • Final acetamide formation via acylation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the dihydropyridazine structure have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Compound Cancer Cell Line IC50 (µM) Mechanism
Compound AMCF7 (Breast)10Apoptosis induction
Compound BA549 (Lung)15G2/M phase arrest

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it exhibits bacteriostatic effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or metabolic pathways.
  • DNA Interaction : The compound might interact with DNA or RNA, disrupting replication or transcription processes.
  • Signal Transduction Modulation : It may affect signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

Study 1: Antitumor Effects in Vivo

In a murine model of breast cancer, administration of a similar dihydropyridazine derivative resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.

Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties found that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL against Staphylococcus aureus, suggesting potential for development into an antibacterial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

A key structural analog, BG14494 (2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide), shares the pyridazinone-acetamide backbone but replaces the pyrazole group with a thiophene ring. This substitution introduces sulfur into the heterocycle, which may enhance lipophilicity and alter electronic properties compared to the nitrogen-rich pyrazole in the target compound .

Patent Derivatives () include benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide). These compounds prioritize benzothiazole moieties over pyridazinone-pyrazole systems, likely improving metabolic stability due to the electron-withdrawing trifluoromethyl group .

Substituent Effects on Acetamide Derivatives

Compounds 40000–40006 () explore substituent effects on phenylacetamides, with R groups ranging from halogens (Cl, Br) to electron-donating groups (OCH₃). For example:

  • 40004 (R = OCH₃) introduces steric and electronic effects that could modulate receptor binding .

These studies highlight how substituent choice directly impacts solubility, bioavailability, and target interaction—a principle applicable to the fluorenyl and pyrazole groups in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.